Physicochemical Differentiation: Lipophilicity and Molecular Weight Comparison with the Indole-Ethyl Analog (CAS 1396784-88-5)
The target compound exhibits a molecular weight of 300.4 g/mol and a predicted logP (XLogP3-AA) of 2.4, compared to the indole-ethyl analog N-[2-(1H-indol-3-yl)ethyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396784-88-5), which has a molecular weight of approximately 349.4 g/mol and is expected to have a comparable or slightly higher logP due to the indole ring [1]. The lower molecular weight of the target compound (300.4 vs. 349.4 g/mol, difference of ~49 g/mol or ~14%) indicates a more favorable profile for passive membrane permeability according to Lipinski's Rule of Five (MW < 500) and the physicochemical space for central nervous system (CNS) drug-likeness (MW < 400 is preferred).
| Evidence Dimension | Molecular weight and lipophilicity (predicted logP) |
|---|---|
| Target Compound Data | MW: 300.4 g/mol; XLogP3-AA: 2.4 |
| Comparator Or Baseline | N-[2-(1H-indol-3-yl)ethyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396784-88-5); MW: ~349.4 g/mol; predicted logP comparable or slightly higher |
| Quantified Difference | MW difference ~49 g/mol (14% lower for target compound); logP comparable but target expected to have slightly lower lipophilicity |
| Conditions | Computed physicochemical properties from PubChem (2024 release) using XLogP3 and standard molecular weight calculations. |
Why This Matters
A lower molecular weight enhances the potential for passive permeability and could result in superior bioavailability compared to heavier, more lipophilic analogs, which is critical for in vivo pharmacological studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71778522, N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/1396786-44-9. Accessed 29 Apr. 2026. View Source
